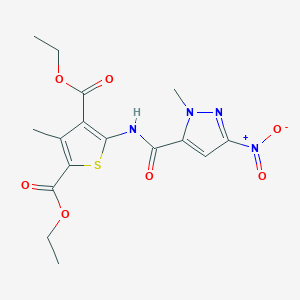
2,4-DIETHYL 3-METHYL-5-(1-METHYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE
Übersicht
Beschreibung
Diethyl 3-methyl-5-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with various functional groups, including a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-(1-METHYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methylthiophene-2,4-dicarboxylic acid with 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid under dehydrating conditions. The reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-methyl-5-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, alcohols, base catalysts
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: Amino derivatives of the compound
Substitution: Amide or ester derivatives
Hydrolysis: Carboxylic acid derivatives
Wissenschaftliche Forschungsanwendungen
Diethyl 3-methyl-5-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its derivatives are studied for their biological activities, including enzyme inhibition and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(1-METHYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate: Lacks the nitro group, which may affect its reactivity and biological activity.
Diethyl 3-methyl-5-{[(1-methyl-3-nitro-1H-pyrazol-4-yl)carbonyl]amino}thiophene-2,4-dicarboxylate: Positional isomer with the nitro group at a different position on the pyrazole ring.
Uniqueness
Diethyl 3-methyl-5-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both nitro and ester groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
diethyl 3-methyl-5-[(2-methyl-5-nitropyrazole-3-carbonyl)amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O7S/c1-5-26-15(22)11-8(3)12(16(23)27-6-2)28-14(11)17-13(21)9-7-10(20(24)25)18-19(9)4/h7H,5-6H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVDIHLKEKNYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NN2C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-2-[(4-chlorophenoxy)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B4333126.png)

![2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B4333143.png)
![6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B4333147.png)
![N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-4-FLUOROBENZAMIDE](/img/structure/B4333155.png)
![N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE](/img/structure/B4333172.png)
![N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-4-METHOXYBENZAMIDE](/img/structure/B4333177.png)
![N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4333192.png)
![2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B4333196.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(phenylsulfonyl)piperazino]-1-butanone](/img/structure/B4333204.png)
![4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-5-NITROBENZENE-1,2-DICARBONITRILE](/img/structure/B4333208.png)
![METHYL 4-{3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE](/img/structure/B4333214.png)
![2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE](/img/structure/B4333215.png)
![METHYL 4-HYDROXY-5-{1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-2-OXOETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4333221.png)
